

# Application Note: High-Yield Synthesis of 2-Chlorobenzophenone via Friedel-Crafts Acylation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (2-Chlorophenyl)  
(phenyl)methanone

Cat. No.: B131818

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## Introduction

2-Chlorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its benzophenone core is a scaffold found in numerous biologically active molecules. The Friedel-Crafts acylation is a robust and widely used method for the synthesis of aryl ketones, offering a direct route to C-C bond formation on an aromatic ring. This application note provides a detailed protocol for the synthesis of 2-Chlorobenzophenone through the Friedel-Crafts acylation of benzene with 2-chlorobenzoyl chloride, utilizing a mixed-Lewis acid catalyst system to achieve high yield and purity.

## Reaction Scheme

The synthesis proceeds via the electrophilic aromatic substitution of benzene with the acylium ion generated from 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

## Experimental Protocol

This protocol is adapted from established methodologies for Friedel-Crafts acylation, with specific conditions optimized for the synthesis of 2-Chlorobenzophenone.<sup>[1]</sup>

## Materials:

- 2-Chlorobenzoyl chloride (1.0 eq)
- Benzene (1.0 - 5.0 eq)
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Anhydrous Zinc Chloride ( $\text{ZnCl}_2$ )
- Dichloromethane (anhydrous)
- 0.5 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate
- Petroleum ether
- Nitrogen gas (inert atmosphere)

## Equipment:

- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser with a drying tube (e.g.,  $\text{CaCl}_2$ )
- Ice-water bath
- Separatory funnel

- Rotary evaporator
- Standard laboratory glassware
- Filtration apparatus

#### Procedure:

- **Reaction Setup:** Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The reaction should be carried out under an inert nitrogen atmosphere.
- **Catalyst and Reagent Preparation:** In the reaction flask, add anhydrous aluminum chloride and anhydrous zinc chloride (in a 1:2 molar ratio) to anhydrous dichloromethane. Cool the suspension to between  $-20^{\circ}\text{C}$  and  $-15^{\circ}\text{C}$  using an appropriate cooling bath.[\[1\]](#)
- **Addition of Reactants:** Prepare a solution of 2-chlorobenzoyl chloride in anhydrous benzene. Add this solution to the dropping funnel.
- **Reaction:** Slowly add the 2-chlorobenzoyl chloride and benzene solution dropwise to the cooled, stirred catalyst suspension over 30-60 minutes. Maintain the internal reaction temperature between  $-20^{\circ}\text{C}$  and  $-15^{\circ}\text{C}$  throughout the addition.[\[1\]](#)
- **Reaction Completion:** After the addition is complete, continue stirring the reaction mixture at  $-20^{\circ}\text{C}$  to  $-15^{\circ}\text{C}$  for an additional 2 to 2.5 hours.[\[1\]](#) The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up - Quenching:** Carefully and slowly pour the cold reaction mixture into a beaker containing a mixture of crushed ice and 0.5 M hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with 0.5 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** The crude 2-Chlorobenzophenone can be purified by crystallization. A mixed solvent system of ethyl acetate and petroleum ether (e.g., in a 2:1 volume ratio) is effective.  
[1] Filter the purified crystals and dry under vacuum.

## Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-Chlorobenzophenone.

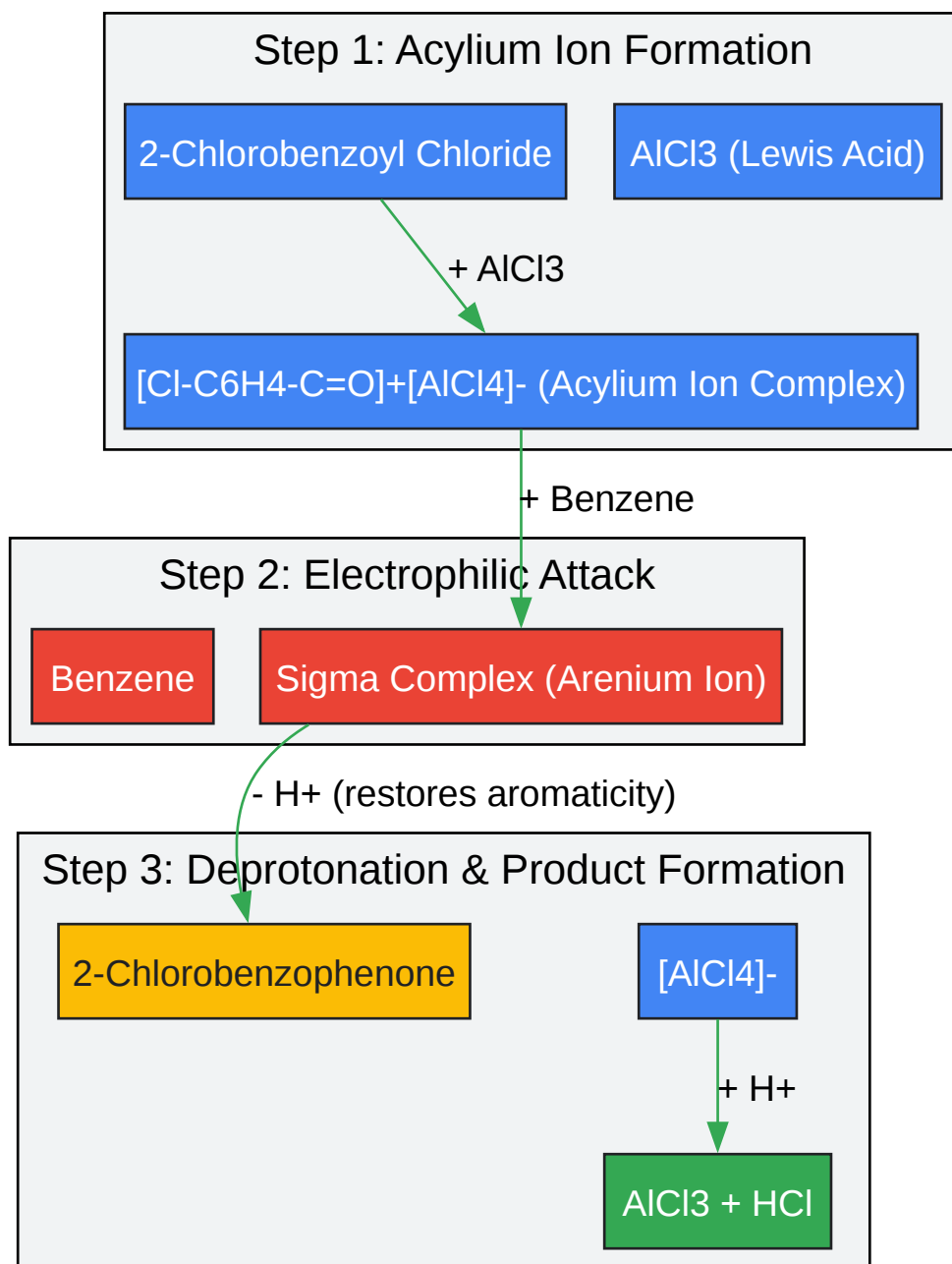
Parameter	Value	Reference
Physical Properties		
Molecular Formula	C <sub>13</sub> H <sub>9</sub> ClO	[2]
Molecular Weight	216.66 g/mol	[2]
Melting Point	44-47 °C	[2]
Boiling Point	330 °C	[2]
Appearance	White to off-white solid	
Reaction Parameters		
Yield	94-96%	[1]
Purity	99.5-99.8%	[1]
Spectroscopic Data		
Mass Spectrometry (MS)		
Molecular Ion (M+)	m/z 216, 218 ( isotopic pattern)	
<sup>1</sup> H NMR (Predicted)		
Aromatic Protons	δ 7.2-7.8 ppm (m, 9H)	
<sup>13</sup> C NMR (Predicted)		
Carbonyl Carbon (C=O)	δ ~195 ppm	
Aromatic Carbons	δ 125-140 ppm	
Infrared (IR) Spectroscopy (Predicted)		
C=O Stretch (Ketone)	~1665 cm <sup>-1</sup>	
Aromatic C=C Stretch	1600-1450 cm <sup>-1</sup>	
C-Cl Stretch	~750 cm <sup>-1</sup>	

Note: Predicted spectroscopic data is based on the chemical structure and typical values for similar compounds, as direct experimental spectra were not available in the searched resources.

## Mandatory Visualizations

### Friedel-Crafts Acylation of Benzene: Reaction Mechanism

## Reaction Mechanism for 2-Chlorobenzophenone Synthesis

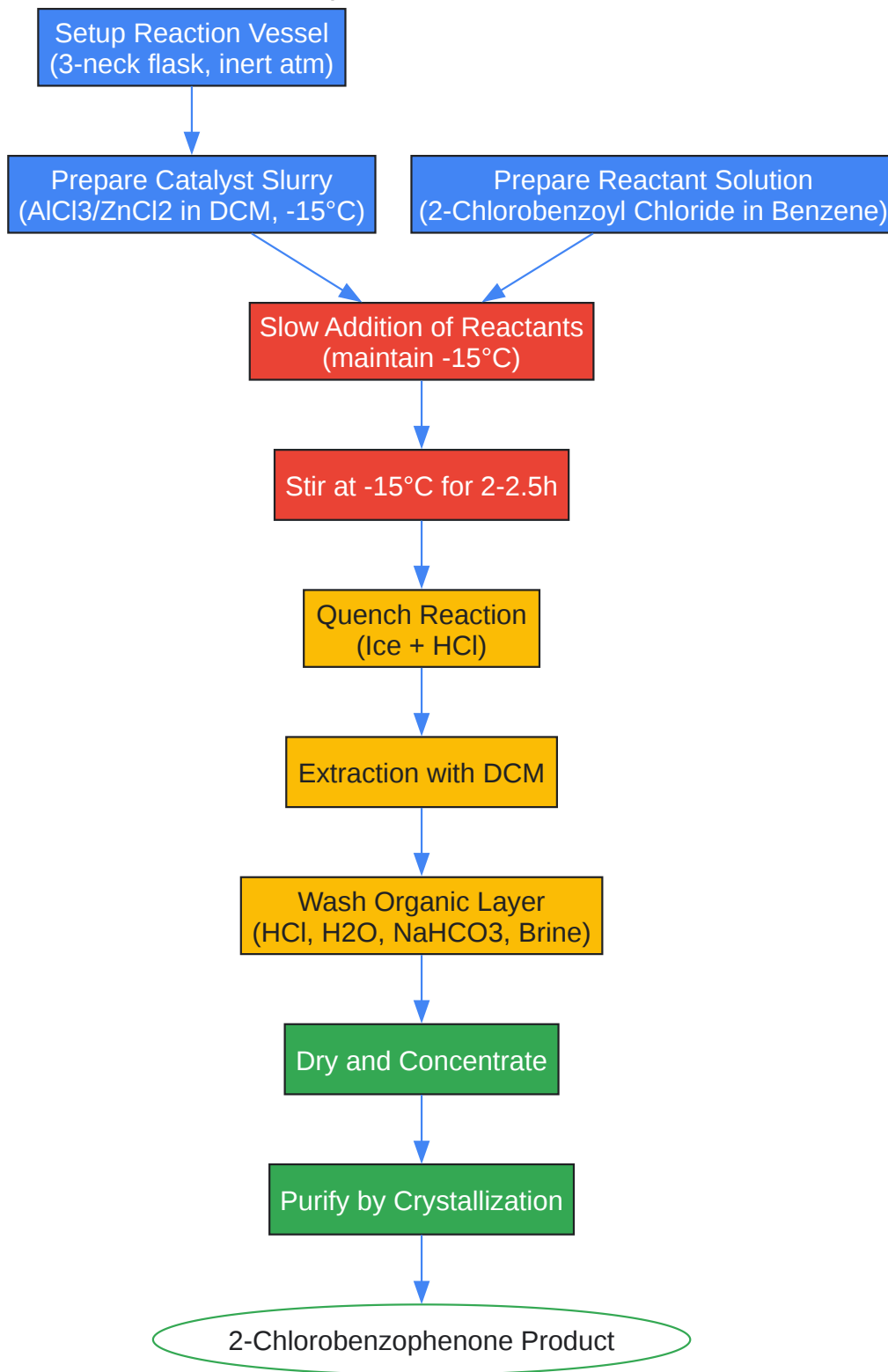


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A diagram illustrating the Friedel-Crafts acylation mechanism.

## Experimental Workflow for 2-Chlorobenzophenone Synthesis

## Experimental Workflow



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A flowchart of the synthesis and purification process.



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## References

- 1. CN106397156A - Preparation method of 2-chloro-benzophenone - Google Patents [patents.google.com]
- 2. 2-クロロベンゾフェノン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

